molecular formula C10H9BrFNO B1517206 1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one CAS No. 1037150-18-7

1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one

Cat. No.: B1517206
CAS No.: 1037150-18-7
M. Wt: 258.09 g/mol
InChI Key: HMLLWSUZGBUNGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one ( 1037150-18-7) is a high-value chemical intermediate supplied with a typical purity of 99%, primarily used in industrial and pharmaceutical research . This compound features a pyrrolidin-2-one scaffold, a γ-lactam structure recognized as a privileged motif in medicinal chemistry due to its presence in numerous bioactive molecules and approved drugs . The specific bromo and fluoro substituents on the phenyl ring make this building block particularly useful for further synthetic modifications via cross-coupling reactions, enabling the construction of more complex molecules for drug discovery programs. Pyrrolidin-2-one derivatives are of significant research interest for their potential pharmacological activities. Compounds within this structural class have been investigated as selective inhibitors for various disease targets, including histone deacetylases (HDACs), cannabinoid receptors (CB1), and cyclin-dependent kinases (CDK2) . Furthermore, the pyrrolidinone core is a key structural element in advanced epigenetic research tools, such as BET protein inhibitors (e.g., ABBV-075, ABBV-744), which are studied for their role in regulating gene expression in conditions like cancer and inflammatory diseases . This highlights the compound's utility in developing novel therapeutic agents and biochemical probes. This product is strictly labeled For Research Use Only (RUO) . It is intended for use in laboratory settings by qualified professionals and is not for diagnostic, therapeutic, or human consumption purposes. Please refer to the provided Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information.

Properties

IUPAC Name

1-(2-bromo-4-fluorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO/c11-8-6-7(12)3-4-9(8)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLLWSUZGBUNGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651827
Record name 1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037150-18-7
Record name 1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation via Brominated Acid Chloride and Substituted Amine (One-Pot Cyclization)

According to US Patent US6114541A, a streamlined method for α-bromo-lactam derivatives involves:

  • Reacting a brominated acid chloride (e.g., 2-bromo-4-fluorobenzoyl chloride) with a substituted amine (e.g., pyrrolidin-2-one or its precursor).
  • The reaction is performed in a non-aqueous medium with sodium or potassium hydroxide (preferably as anhydrous pearls) and a phase transfer catalyst.
  • Vigorous stirring and controlled temperature (maintained around 40–45°C) facilitate simultaneous amide formation and cyclization in a single step.
  • This method avoids the use of elemental bromine, reduces reaction steps, and improves yield and cost-efficiency.

Key features:

Parameter Description
Reagents Brominated acid chloride, substituted amine
Base NaOH or KOH (anhydrous pearls)
Catalyst Phase transfer catalyst
Solvent Non-aqueous medium
Temperature 40–45°C
Advantages One-pot reaction, higher yield, cost-effective

This method is well-suited for preparing 1-(2-bromo-4-fluorophenyl)pyrrolidin-2-one by selecting the appropriate brominated acid chloride and amine components.

Multi-Step Preparation via γ-Amino-β-Hydroxybutyric Acid Derivatives

The Canadian patent CA1087200A describes a comprehensive process for preparing pyrrolidin-2-one derivatives, which can be adapted for the target compound:

  • Step a: Silylation and Cyclization

    γ-Amino-β-hydroxybutyric acid is treated with a silylating agent such as hexamethyldisilazane (HMDS) in an inert aprotic solvent (e.g., toluene, acetonitrile) under reflux. This step forms a cyclized silyloxy derivative.

  • Step b: Alkylation

    The silyloxy intermediate is reacted with a halide derivative of an appropriate ester (e.g., ethyl bromoacetate) in a polar aprotic solvent (acetonitrile, DMF) in the presence of an alkali metal hydride (NaH, KH, or LiH). This introduces the alkyl substituent at the nitrogen.

  • Step c: Hydrolysis and Ammonolysis

    Hydrolysis removes the silyl protecting group to yield a hydroxy derivative. Subsequent treatment with ammonia or a substituted amine converts the ester to the amide, completing the pyrrolidin-2-one ring system.

  • Optional Acylation

    The hydroxy or pyrrolidin-2-one derivatives can be further acylated to introduce additional functional groups.

Schematic Representation:

$$
\text{γ-Amino-β-hydroxybutyric acid} \xrightarrow[\text{silylation}]{\text{HMDS}} \text{Cyclized silyloxy derivative} \xrightarrow[\text{alkylation}]{\text{alkyl halide + base}} \text{N-alkylated intermediate} \xrightarrow[\text{hydrolysis}]{\text{H}2\text{O}} \text{Hydroxy derivative} \xrightarrow[\text{ammonolysis}]{\text{NH}3} \text{Pyrrolidin-2-one derivative}
$$

Reaction Conditions and Notes:

Step Reagents/Conditions Solvent(s) Temperature Notes
Silylation Hexamethyldisilazane + trimethylchlorosilane (catalytic) Toluene, acetonitrile, xylene Reflux (~110°C) Anhydrous conditions required
Alkylation Alkyl halide (e.g., ethyl bromoacetate), NaH Acetonitrile, DMF, DMSO 35–80°C (reflux if needed) Polar aprotic solvent preferred
Hydrolysis Water or aqueous acid/base Appropriate solvent Ambient to mild heat Removes silyl protecting group
Ammonolysis Ammonia or substituted amine Solvent as needed Ambient to mild heat Converts ester to amide

This multi-step method offers versatility and control over substitution patterns and stereochemistry, suitable for complex derivatives like this compound.

Comparative Analysis of Methods

Feature One-Pot Cyclization (US6114541A) Multi-Step Silylation/Alkylation (CA1087200A)
Number of Steps Single-step amide formation and cyclization Multi-step: silylation, alkylation, hydrolysis, ammonolysis
Key Reagents Brominated acid chloride, substituted amine γ-Amino-β-hydroxy acid, silylating agents, alkyl halides
Reaction Medium Non-aqueous with phase transfer catalyst Aprotic solvents (toluene, acetonitrile, DMF, etc.)
Temperature Control Moderate (40–45°C) Variable (35–110°C depending on step)
Yield and Purity High yield, cost-effective High control over substitution, suitable for complex derivatives
Avoidance of Hazardous Reagents Avoids elemental bromine Uses silylating agents and alkali metal hydrides
Scalability Suitable for industrial scale More complex but adaptable

Summary Table of Preparation Parameters

Parameter One-Pot Cyclization Method Multi-Step Silylation/Alkylation Method
Starting Material Brominated acid chloride + amine γ-Amino-β-hydroxybutyric acid
Base NaOH or KOH (anhydrous) Alkali metal hydride (NaH, KH, LiH)
Catalyst Phase transfer catalyst None specified
Solvent Non-aqueous medium Toluene, acetonitrile, DMF, DMSO
Temperature 40–45°C 35–110°C (step-dependent)
Reaction Time Short (hours) Longer (multi-step process)
Product Purification Simplified due to one-pot process Requires intermediate work-ups
Environmental/Safety Aspects Avoids elemental bromine Uses silylating agents requiring careful handling

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 2-position undergoes nucleophilic substitution (SNAr) due to the electron-deficient aromatic ring. Common reagents and outcomes include:

Reaction TypeReagents/ConditionsProductKey FindingsSources
AminationNH₃, Pd catalysis, 80–100°C1-(2-Amino-4-fluorophenyl)pyrrolidin-2-oneBromine replaced by amino group; high regioselectivity due to fluorine’s meta-directing effect.
Suzuki CouplingArylboronic acid, Pd(PPh₃)₄, K₂CO₃Biaryl-pyrrolidin-2-one derivativesCross-coupling yields biaryl products; used to introduce aromatic diversity.
Thiol SubstitutionNaSH, DMF, 60°C1-(2-Thiol-4-fluorophenyl)pyrrolidin-2-oneThiolation achieved under mild conditions; product used in further functionalization.

Mechanistic Insight :
The bromine atom’s activation by the adjacent fluorine enhances its susceptibility to substitution. Fluorine’s electron-withdrawing effect stabilizes the transition state in SNAr reactions.

Carbonyl Group Reactivity

The pyrrolidin-2-one ring undergoes nucleophilic additions and reductions:

Reaction TypeReagents/ConditionsProductKey FindingsSources
Grignard AdditionRMgX, THF, −78°CTertiary alcohol derivativesNucleophilic attack at carbonyl yields alcohol; stereochemistry controlled by reaction conditions.
ReductionLiAlH₄, ether, refluxPyrrolidine derivativeComplete reduction of the lactam to a secondary amine.
HydrolysisNaOH (aq), 100°C4-Fluoro-2-bromophenylglycineRing-opening hydrolysis produces amino acid derivatives.

Kinetic Data :

  • Reduction with LiAlH₄ proceeds with >90% yield in 4 hours.

  • Hydrolysis requires prolonged heating (12+ hours) for complete conversion.

Oxidation and Functionalization

The pyrrolidinone ring and substituents participate in oxidation:

Reaction TypeReagents/ConditionsProductKey FindingsSources
EpoxidationmCPBA, CH₂Cl₂, 0°CEpoxy-pyrrolidinone derivativeEpoxidation occurs at the α,β-unsaturated position (if applicable).
HalogenationNBS, AIBN, CCl₄Brominated pyrrolidinoneRadical bromination adds Br at the γ-position of the lactam.

Thermodynamic Considerations :

  • Epoxidation is exothermic (ΔH ≈ −50 kJ/mol) but requires strict temperature control to avoid over-oxidation .

Cycloaddition and Ring-Opening

The compound participates in cycloaddition reactions for heterocycle synthesis:

Reaction TypeReagents/ConditionsProductKey FindingsSources
[3+2] CycloadditionNaN₃, CuI, DMFTriazole-pyrrolidinone hybridAzide-alkyne cycloaddition yields triazole rings; Cu-catalyzed.
Ring-OpeningH₂O/H⁺, 120°CLinear amide derivativesAcidic conditions cleave the lactam ring, forming carboxylic acid intermediates.

Critical Research Findings

  • Regioselectivity in Substitution : Fluorine’s meta-directing effect dominates over bromine’s ortho/para influence .

  • Steric Effects : Bulky substituents on the phenyl ring hinder nucleophilic attack at the carbonyl .

  • Catalytic Efficiency : Pd-based catalysts (e.g., Pd(PPh₃)₄) outperform Ni analogs in cross-coupling reactions .

Scientific Research Applications

1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to investigate enzyme mechanisms and receptor binding.

  • Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.

  • Industry: It is utilized in the production of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism by which 1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include binding to active sites or altering signaling cascades.

Comparison with Similar Compounds

Table 1: Comparison of Bromo-Fluorophenyl Pyrrolidin-2-one Isomers

Compound Name CAS Number Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one 1037150-18-7 Br (C2), F (C4) C₁₀H₉BrFNO 274.09 High purity (98%); potential pharmacological activity
1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one 1280786-54-0 Br (C2), F (C5) C₁₀H₉BrFNO 274.09 Similar molecular weight; altered steric effects due to F at C5
1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one 628692-07-9 Br (C5), F (C2) C₁₀H₉BrFNO 274.09 Distinct electronic distribution; potential for varied reactivity

Key Insights :

  • Positional isomerism significantly impacts electronic and steric profiles. For example, the 2-bromo-4-fluoro substitution in the target compound may enhance resonance stabilization compared to 2-bromo-5-fluoro analogs due to para-fluorine’s electron-withdrawing effects .
  • These isomers share identical molecular formulas but differ in LogP values and dipole moments, influencing solubility and membrane permeability in biological systems.

Functional Group Variations

Table 2: Comparison with Carbonyl- and Methyl-Substituted Analogs

Compound Name CAS Number Substituent/Functional Group Molecular Formula Molecular Weight (g/mol) Notable Features
1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine 882689-88-5 Carbonyl (C=O) C₁₁H₁₁BrFNO 272.11 Higher XLogP3 (2.7); increased electrophilicity
1-[(4-Bromo-2-fluorophenyl)methyl]-2-pyrrolidinone 1022931-60-7 Methylene (-CH₂-) C₁₁H₁₁BrFNO 272.12 Reduced rigidity compared to direct N-aryl linkage

Key Insights :

  • The carbonyl group in 882689-88-5 increases electrophilicity, making it more reactive in nucleophilic substitutions compared to the target compound .

Pharmacological Activity Comparisons

Table 3: Bioactivity of Pyrrolidin-2-one Derivatives

Compound Name Bioactivity Profile Reference Compound/Standard Efficacy Comparison
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one Antioxidant (DPPH radical scavenging) Ascorbic acid 1.5× higher activity
3-(4-(4-fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one Anti-Alzheimer’s (acetylcholinesterase inhibition) Donepezil Comparable to donepezil
This compound Not yet reported N/A Hypothesized CNS activity due to structural similarity

Key Insights :

  • Electron-withdrawing groups (e.g., Br, F) may enhance antioxidant activity by stabilizing radical intermediates, as observed in chloro-hydroxyphenyl analogs .

Key Insights :

  • Brominated pyrrolidinones generally require personal protective equipment (PPE) due to risks of irritation and systemic toxicity .
  • The fluorine substituent may reduce volatility compared to non-fluorinated analogs, altering inhalation risks .

Biological Activity

1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidin-2-one ring, which is a cyclic amide, and is characterized by the presence of a bromo and a fluoro substituent on the phenyl ring. This article explores the biological activity of this compound, its synthesis, and potential applications in drug discovery.

  • Molecular Formula : C10H9BrFNO
  • Structure : Contains a five-membered pyrrolidinone ring with a 2-bromo-4-fluorophenyl substituent.

Biological Activity

Research indicates that compounds similar to this compound have demonstrated various biological activities, including:

  • Anticancer Activity : Similar pyrrolidinones have shown potential in inhibiting cancer cell proliferation. For instance, derivatives with electron-donating groups (EDGs) have been linked to improved antiproliferative potency against various cancer cell lines .
  • Pharmacological Applications : This compound is being investigated for its role as an intermediate in synthesizing bioactive agents, particularly in the context of developing new pharmaceuticals targeting specific diseases.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

  • Lewis Acid-Catalyzed Reactions : Utilizing donor–acceptor cyclopropanes with primary amines to form γ-amino esters followed by lactamization.
  • Modification of Existing Compounds : Structural modifications can enhance biological activity or reactivity in synthetic pathways.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey Differences
4-(2-Bromo-4-fluorobenzyl)piperidin-4-olContains a piperidine ring instead of pyrrolidine.
1-(2-Chlorophenyl)pyrrolidin-2-oneChlorine instead of bromine; may exhibit different reactivity.
1-(3-Fluorophenyl)pyrrolidin-2-oneDifferent substitution pattern; impacts biological activity.
1-(4-Methylphenyl)pyrrolidin-2-oneMethyl group alters sterics and electronic properties.

The unique combination of bromine and fluorine in this compound significantly influences its chemical reactivity and biological properties compared to these similar compounds.

Case Studies and Research Findings

While specific case studies on this compound are sparse, related research highlights the importance of structural modifications in enhancing biological activity:

  • Anticancer Studies : Research into pyrrolidine derivatives has shown promising results against various cancer cell lines, with some compounds exhibiting IC50 values comparable to established anticancer drugs .
  • Mechanistic Studies : Investigations into similar compounds have revealed insights into their interactions with target proteins, suggesting that further studies on this compound could elucidate its pharmacological potential .

Q & A

Q. What are the optimal synthetic routes for 1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one, and how do reaction conditions influence yield?

The compound is typically synthesized via coupling reactions between 2-pyrrolidinone and halogenated aryl precursors. Key methods include:

  • Ullmann Coupling : Using 2-bromo-4-fluorobromobenzene with 2-pyrrolidinone in the presence of a Cu catalyst. Yields (~85%) depend on reaction time (12–24 hrs) and temperature (110–130°C) .
  • Buchwald-Hartwig Amination : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos enable aryl bromide coupling at lower temperatures (80–100°C), improving selectivity .
    Methodological Note : Monitor reaction progress via TLC or GC-MS. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from unreacted starting materials .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • ¹H NMR : Key signals include the pyrrolidinone ring protons (δ 2.0–3.5 ppm, multiplet) and aromatic protons (δ 7.2–7.8 ppm, split due to bromo and fluoro substituents).
  • ¹³C NMR : Carbonyl resonance at ~175 ppm; aryl carbons show distinct shifts from halogen effects (C-Br: ~115 ppm; C-F: ~160 ppm) .
  • IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-F (1220–1280 cm⁻¹) confirm functional groups .
    Validation : Compare spectral data with analogs like 1-(4-fluorophenyl)pyrrolidin-2-one .

Advanced Research Questions

Q. How do electronic effects of bromo and fluoro substituents influence regioselectivity in substitution reactions?

The electron-withdrawing nature of bromo (-I effect) and fluoro (-I, +M) groups directs electrophilic substitution to specific positions:

  • Bromo : Deactivates the ring, making meta positions more reactive.
  • Fluoro : Ortho/para-directing due to resonance donation.
    In catalytic cross-coupling (e.g., Suzuki-Miyaura), the bromo group serves as a better leaving group, enabling selective functionalization at the C-2 position . Experimental Insight : DFT calculations can predict reactivity trends by analyzing Fukui indices and charge distribution .

Q. What crystallographic methods resolve the three-dimensional structure of this compound?

  • X-ray Diffraction : Single-crystal analysis (e.g., using SHELXL ) reveals bond lengths (C-Br: ~1.90 Å; C-F: ~1.35 Å) and torsional angles between the pyrrolidinone and aryl ring.
  • ORTEP Visualization : Software like ORTEP-III generates thermal ellipsoid plots to assess molecular rigidity and intermolecular interactions (e.g., halogen bonding between Br and adjacent molecules) .
    Case Study : A monoclinic P2₁/n space group was reported for the analog 1-(3-chloro-4-fluorophenyl)pyrrolidin-2-one, with Z = 4 and β = 91.088° .

Q. How does this compound interact with biological targets in medicinal chemistry studies?

  • Enzyme Inhibition : The compound’s pyrrolidinone core mimics peptide bonds, enabling binding to proteases or kinases. Fluorine enhances metabolic stability, while bromine aids in hydrophobic interactions .
  • In Silico Screening : Molecular docking (AutoDock Vina) predicts binding affinities to targets like EGFR (ΔG ≈ -9.2 kcal/mol) .
    Experimental Validation : In vitro assays (e.g., fluorescence polarization) quantify inhibition of protein-DNA interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.